Topic: Stereochemistry of cis-2-Amino-cyclohex-3-enecarboxylic acid Derivatives: A Guide to Synthesis, Conformation, and Application
Topic: Stereochemistry of cis-2-Amino-cyclohex-3-enecarboxylic acid Derivatives: A Guide to Synthesis, Conformation, and Application
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Conformational Constraint
In the landscape of modern drug discovery, the ability to control the three-dimensional structure of a molecule is paramount. Peptides, while offering high specificity and potency, are often hampered by their inherent flexibility, which can lead to poor metabolic stability and reduced bioavailability.[1] The introduction of conformational constraints is a powerful strategy to address these limitations by pre-organizing a peptide into its bioactive conformation.[1][2] This guide focuses on a particularly valuable class of building blocks for this purpose: cis-2-Amino-cyclohex-3-enecarboxylic acid derivatives.
These non-proteinogenic amino acids serve as rigid scaffolds that can mimic secondary structures like β-turns, enhancing receptor binding affinity and resistance to enzymatic degradation.[2][3][4] Their cyclohexene core introduces a well-defined spatial arrangement of the amino and carboxylic acid functionalities, making them exceptional tools for probing receptor-ligand interactions and designing novel peptidomimetics.[5] Understanding and controlling the stereochemistry of these derivatives is not merely an academic exercise; it is the critical determinant of their function and efficacy in a therapeutic context. This guide provides a comprehensive overview of the stereoselective synthesis, conformational analysis, and strategic application of these pivotal compounds.
Part 1: Stereoselective Synthesis Strategies
The synthesis of enantiomerically pure cis-2-amino-cyclohex-3-enecarboxylic acid derivatives is a foundational challenge. The relative cis stereochemistry of the amine and carboxyl groups, along with the absolute stereochemistry at the two chiral centers, must be precisely controlled. Several robust methodologies have been established to achieve this.
Cycloaddition Reactions: Building the Core Scaffold
The most direct approach to the cyclohexene ring is through cycloaddition reactions. A highly effective method involves a [2+2] cycloaddition between a diene, such as 1,3-cyclohexadiene, and chlorosulfonyl isocyanate (CSI).[5]
Causality of Experimental Choice: CSI is an excellent dienophile for this transformation because it reacts readily to form a bicyclic β-lactam intermediate. This intermediate is crucial as it locks the amino and carboxyl precursors into the desired cis configuration. Subsequent hydrolysis of this stable intermediate cleaves the N-sulfonyl group and opens the lactam ring to yield the target cis-amino acid.[5] This two-step process provides excellent stereocontrol.
Caption: Synthetic workflow via [2+2] cycloaddition.
Asymmetric Synthesis and Resolution
While cycloaddition establishes the relative stereochemistry, achieving enantiopurity requires either an asymmetric synthesis or the resolution of a racemic mixture.
A. Asymmetric Synthesis: Asymmetric approaches often involve the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of a key bond-forming step.[6] For related constrained amino acids, methods like the asymmetric Michael addition using chiral Ni(II) complexes of glycine Schiff bases have proven highly effective, delivering excellent chemical yields and high diastereoselectivity.[7][8] This strategy allows for the de novo construction of specific enantiomers.
B. Enzymatic Kinetic Resolution (EKR): EKR is a powerful and "green" method for separating enantiomers. This technique leverages the high stereoselectivity of enzymes, typically lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture. For resolving carbocyclic β-amino esters, Candida antarctica lipase B (CALB) has shown exceptional performance, often achieving high enantioselectivity factors (E > 200).[9]
Principle of EKR: In a typical EKR of a racemic amino ester, the lipase selectively hydrolyzes one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the S-enantiomer) unreacted as the ester. The resulting mixture of the acid and the unreacted ester can then be easily separated.[9][10]
Caption: Workflow of Enzymatic Kinetic Resolution.
Part 2: Conformational Analysis
The therapeutic advantage of these derivatives stems directly from their constrained conformation. The cyclohexene ring typically adopts a half-chair conformation to minimize steric and torsional strain.[11] The presence and orientation of substituents dictate the equilibrium between different possible half-chair forms.
For a cis-1,2-disubstituted cyclohexane, one substituent must be axial and the other equatorial.[12] Through a process of ring-flipping, these positions can interconvert.[13] The most stable conformation will be the one that minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions.[14][15] Generally, the conformation where the larger substituent occupies the more spacious equatorial position is favored.[13]
Spectroscopic Elucidation: Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for determining the conformation of these molecules in solution.
-
¹H NMR: The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, as described by the Karplus equation.[16] By analyzing the splitting patterns of the ring protons, one can deduce the axial or equatorial orientation of the substituents. Vinylic protons on the double bond typically appear downfield (~5.6–6.0 ppm), while allylic and other ring protons appear more upfield.[17]
-
¹³C NMR: The chemical shifts of the carbon atoms also provide conformational information. Due to symmetry, the ¹³C NMR spectrum of cyclohexene itself shows only three distinct signals.[18] The introduction of substituents breaks this symmetry, and the specific chemical shifts can help confirm the overall structure.
Caption: Conformational analysis workflow.
Part 3: Applications in Medicinal Chemistry
The incorporation of conformationally constrained amino acids like cis-2-amino-cyclohex-3-enecarboxylic acid is a validated strategy for enhancing the pharmacological properties of peptides.[2]
Peptidomimetics and Structure-Activity Relationships (SAR)
By replacing a native amino acid (like proline) with a rigid analog, the peptide backbone is locked into a specific orientation.[2] This pre-organization reduces the entropic penalty of binding to a receptor, which can lead to a significant increase in binding affinity and potency.[1] Furthermore, the unnatural backbone can confer resistance to proteases, improving the metabolic stability and in vivo half-life of the peptide therapeutic.[2]
Case Study: An Endomorphin-2 Analog
A compelling example is the modification of Endomorphin-2 (EM-2), a native opioid peptide. When the proline residue at position 2 was replaced by (1S,2R)-2-aminocyclohexanecarboxylic acid (ACHC), a saturated analog, the resulting peptide exhibited high binding affinity for the µ-opioid receptor.[2] This demonstrates the power of using these constrained derivatives to mimic and stabilize bioactive conformations.
Data Presentation: Comparative Binding Affinity
| Peptide Analog | Modification | Binding Affinity (K D, nM) | Receptor Density (B max, fmol/mg protein) |
| [(1S,2R)ACHC]²EM-2 | Proline replaced by cis-2-aminocyclohexanecarboxylic acid derivative | 0.55 ± 0.06 | 151 ± 4 |
| Native EM-2 | Unmodified | (Reference value varies by study) | (Reference value varies by study) |
| Table 1: Comparison of Binding Affinity for the µ-Opioid Receptor. Data for the analog is from a study on its radiolabeled version.[2] |
Part 4: Key Experimental Protocols
The following protocols are provided as a foundational guide for the synthesis and application of these derivatives.
Protocol 1: Synthesis via [2+2] Cycloaddition[5]
Objective: To synthesize racemic cis-2-amino-cyclohex-3-enecarboxylic acid.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, inert atmosphere (N₂ or Ar) flask, dissolve 1,3-cyclohexadiene in a suitable anhydrous solvent (e.g., dichloromethane) and cool to -78 °C.
-
[2+2] Cycloaddition: Add chlorosulfonyl isocyanate (CSI) dropwise to the cooled solution. The reaction is exothermic and requires careful temperature control, especially during scale-up.
-
Reaction Monitoring: Allow the mixture to stir at low temperature and then warm slowly to room temperature. Monitor the reaction progress by TLC or ¹H NMR until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction carefully (e.g., with an aqueous solution of sodium sulfite). Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude bicyclic β-lactam intermediate.
-
Hydrolysis: Treat the crude β-lactam with a strong acid (e.g., HCl) or base (e.g., NaOH) solution and heat to reflux to hydrolyze the lactam and cleave the N-sulfonyl group.
-
Purification: Cool the reaction mixture and purify the target amino acid, often by ion-exchange chromatography or crystallization, to yield the final product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS)[2]
Objective: To incorporate a protected cis-2-amino-cyclohex-3-enecarboxylic acid derivative into a peptide sequence.
Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Step-by-Step Methodology:
-
Resin Preparation: Swell the appropriate solid support (e.g., Rink Amide MBHA resin) in N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess piperidine and byproducts.
-
Amino Acid Coupling: Couple the first Fmoc-protected amino acid (which could be the title compound, properly protected) using a suitable coupling reagent (e.g., HBTU/HOBt) and a base (e.g., DIPEA) in DMF. Monitor coupling completion with a qualitative test (e.g., Kaiser test).
-
Washing: Wash the resin again with DMF.
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.
-
Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid, TFA) to cleave the peptide from the resin and remove all side-chain protecting groups simultaneously.
-
Purification: Precipitate the crude peptide in cold diethyl ether, then purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using LC-MS/MS.
Conclusion
The stereochemistry of cis-2-amino-cyclohex-3-enecarboxylic acid derivatives is a critical design element in modern medicinal chemistry. As this guide has detailed, robust synthetic strategies, including stereocontrolled cycloadditions and enzymatic resolutions, provide access to enantiomerically pure building blocks. A thorough understanding of their half-chair conformational preferences, elucidated by spectroscopic methods, allows for the rational design of peptidomimetics with superior pharmacological profiles. The successful application of these derivatives, exemplified by potent receptor ligands, underscores their value in overcoming the traditional limitations of peptide-based therapeutics. The continued exploration of this chemical space promises to yield novel drug candidates with enhanced efficacy, selectivity, and stability.
References
-
Asymmetric synthesis of chi-constrained pyroglutamic acids, glutamic acids and prolines for peptides and peptidomimetics. (n.d.). The University of Arizona Repository. Retrieved from [Link]
-
Gao, W., Han, J., Greaves, S., & Harrity, J. P. A. (2023). Asymmetric Synthesis of Functionalizable Type II β‑Turn-Inducing α‑Amino Acid Building Blocks. Organic Letters, 25, 6555–6559. Available from: [Link]
- Approaches to the Asymmetric Synthesis of Unusual Amino Acids. (1995). In Synthesis of Optically Active α-Amino Acids (pp. 239-305).
-
Li, Q., et al. (2024). Transformation of peptides to small molecules in medicinal chemistry: Challenges and opportunities. iScience. Available from: [Link]
-
Constrained Dipeptide Surrogates: 5- and 7-Hydroxy Indolizidin-2-one Amino Acid Synthesis from Iodolactonization of Dehydro-2,8-diamino Azelates. (2021). Molecules. Available from: [Link]
-
Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (2020). Molecules. Available from: [Link]
-
Hruby, V. J., et al. (2001). Asymmetric synthesis of novel sterically constrained amino acids. ResearchGate. Available from: [Link]
-
1H proton nmr spectrum of cyclohexene C6h10. (n.d.). Doc Brown's Chemistry. Available from: [Link]
-
13C nmr spectrum of cyclohexene C6h10. (2026). Doc Brown's Chemistry. Available from: [Link]
-
Perdih, A., & Kikelj, D. (2006). The Application of Freidinger Lactams and their Analogs in the Design of Conformationally Constrained Peptidomimetics. Current Medicinal Chemistry, 13(13), 1525-1556. Available from: [Link]
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. (n.d.). PMC. Available from: [Link]
-
Enzymatic kinetic resolution of ethyl cis 2-aminocyclohexanecarboxylate 8. (2023). ResearchGate. Available from: [Link]
-
(PDF) Transformation of peptides to small molecules in medicinal chemistry: Challenges and opportunities. (2024). ResearchGate. Available from: [Link]
-
IV. NUCLEAR MAGNETIC RESONANCE SPECTRA OF SOME DERIVATIVES OF THE STEREOISOMERIC 3-AMINO-1,2-CYCLOHEXANED. (1963). Canadian Journal of Chemistry. Available from: [Link]
-
2-aminocyclohexanecarboxylic Acid Research Articles. (n.d.). R Discovery. Available from: [Link]
-
Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. (n.d.). University of Wisconsin–Madison. Available from: [Link]
-
Highly Selective Enzymatic Kinetic Resolution of Primary Amines at 80 °C: A Comparative Study of Carboxylic Acids and Their Ethyl Esters as Acyl Donors. (2007). ResearchGate. Available from: [Link]
-
Pawar, D. M., & Noe, E. A. (1998). Conformational Study of Cyclohexene Oxide by Dynamic NMR Spectroscopy and Ab Initio Molecular Orbital Calculations. Journal of the American Chemical Society, 120(7), 1485–1488. Available from: [Link]
-
Synthesis of polysubstituted β-amino cyclohexane carboxylic acids via Diels-Alder reaction using Ni(II)-complex stabilized β-alanine derived dienes. (2013). Amino Acids, 44(2), 791-6. Available from: [Link]
-
Pàmies, O., & Bäckvall, J.-E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of Organic Chemistry, 67(4), 1261-5. Available from: [Link]
-
Manifestation of Stereoelectronic Effects on the Calculated Carbon−Hydrogen Bond Lengths and One Bond 1JC-H NMR Coupling Constants in Cyclohexane, Six-Membered Heterocycles, and Cyclohexanone Derivatives. (2002). The Journal of Organic Chemistry. Available from: [Link]
-
Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (2013). Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. Available from: [Link]
-
cis-2-Amino-3-cyclohexene-1-carboxylic acid hydrochloride. (n.d.). ChemBK. Available from: [Link]
-
Stereoselective Synthesis of 1-Amino-2-azidocyclopropanecarboxylic Acid Derivatives. (n.d.). ResearchGate. Available from: [Link]
-
Stereoselective synthesis of 2-amino-3-fluoro bicyclo[3.1.0]hexane-2,6-dicarboxylic acid. (2002). Bioorganic & Medicinal Chemistry, 10(2), 433-6. Available from: [Link]
-
DIELS-ALDER METHOD DEVELOPMENT AND THE GENERATION OF A DRUG DELIVERY CELL PENETRATING PEPTIDE. (n.d.). University of Pittsburgh. Available from: [Link]
-
Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome‐derived esterases. (n.d.). PMC. Available from: [Link]
-
Diels-Alder Reaction. (n.d.). SynArchive. Available from: [Link]
-
Diels Alder Reaction Synthesis of Cyclohex-3-ene carboxylic acid methyl ester. (2020). Chegg.com. Available from: [Link]
-
Kinetic resolution of amines. (n.d.). Bode Research Group. Available from: [Link]
-
Conformational Analysis of Cycloalkanes. (n.d.). Maricopa Open Digital Press. Available from: [Link]
-
Cyclohexane Conformational Analysis. (n.d.). University of Calgary. Available from: [Link]
-
Conformational analysis of cyclohexanes. (2025). Chemistry LibreTexts. Available from: [Link]
-
Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. (2013). YouTube. Available from: [Link]
Sources
- 1. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. The Application of Freidinger Lactams and their Analogs in the De...: Ingenta Connect [ingentaconnect.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. renyi.hu [renyi.hu]
- 7. Asymmetric synthesis of chi-constrained pyroglutamic acids, glutamic acids and prolines for peptides and peptidomimetics [repository.arizona.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 14. Cyclohexane Conformational Analysis [research.cm.utexas.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 18. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
